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molecular formula C9H8ClN3O2 B1311685 Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate CAS No. 215531-00-3

Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate

Cat. No. B1311685
M. Wt: 225.63 g/mol
InChI Key: PVVMNFGXLWLETL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06248740B1

Procedure details

10.1 g of 3-amino-6-chloropyridazine was suspended in 120 ml of methanol; 23.5 g of methyl 4-chloroacetoacetate was added, followed by heating and refluxing for 20 hours. After cooling, the mixture was concentrated under reduced pressure; the residue was ajusted to pH 7 by the addition of an aqueous solution of sodium hydrogen carbonate, followed by extraction with ethyl ether; the extract was washed with saline and dried with magnesium sulfate. The dry product was concentrated under reduced pressure; the residue was subjected to silica gel column chromatography and eluted with hexane:ethyl acetate (1:4). The desired fraction was collected to yield 9.15 g of methyl 6-chloroimidazo[1,2-b]pyridazin-2-acetate was dissolved in 10 ml of N,N-dimethylformamide; while the solution was stirred under ice water cooling conditions, 3.5 g of a 60% sodium hydride dispersion in mineral oil was add little by little, followed by stirring at room temperature for 30 minutes. Under ice water cooling conditions, 6.3 ml of methyl iodide was added, followed by stirring at room temperature for 5 hours. Ice water was poured, followed by extraction with ethyl acetate; the extract was washed with saline and dried with magnesium sulfate. The dry product was concentrated under reduced pressure; the residue was subjected to silica gel column chromatography and eluted with hexane:ethyl acetate (1:1). The desired fraction was collected and concentrated to yield 14.1 g of the title compound.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.Cl[CH2:10][C:11](=O)[CH2:12][C:13]([O:15][CH3:16])=[O:14]>CO>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]2[N:3]([CH:10]=[C:11]([CH2:12][C:13]([O:15][CH3:16])=[O:14])[N:1]=2)[N:4]=1

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
NC=1N=NC(=CC1)Cl
Step Two
Name
Quantity
23.5 g
Type
reactant
Smiles
ClCC(CC(=O)OC)=O
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
refluxing for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was ajusted to pH 7 by the addition of an aqueous solution of sodium hydrogen carbonate
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl ether
WASH
Type
WASH
Details
the extract was washed with saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The dry product was concentrated under reduced pressure
WASH
Type
WASH
Details
eluted with hexane:ethyl acetate (1:4)
CUSTOM
Type
CUSTOM
Details
The desired fraction was collected

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC=2N(N1)C=C(N2)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 9.15 g
YIELD: CALCULATEDPERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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